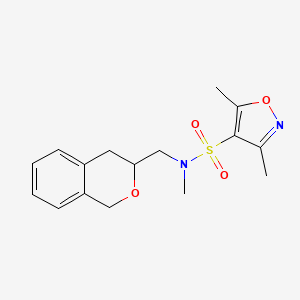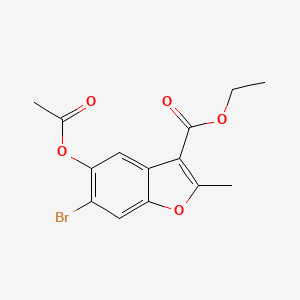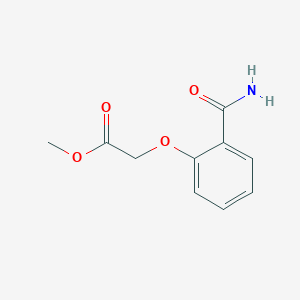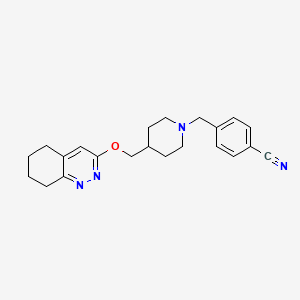
4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile is a complex organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a tetrahydrocinnolinyl group, a piperidinyl moiety, and a benzonitrile core. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Initial Reaction: : The synthesis of 4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile typically begins with the preparation of 5,6,7,8-tetrahydrocinnoline. This involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Benzonitrile Core: : The benzonitrile core can be prepared via a nucleophilic substitution reaction, where a suitable benzylic halide reacts with a nitrile anion under alkaline conditions.
Linking the Piperidinyl Moiety: : The piperidinyl group is introduced through a coupling reaction, often facilitated by a catalyst like palladium or copper. This involves the reaction of the pre-formed benzonitrile with a piperidine derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would typically involve large-scale batch reactions, optimized for yield and purity. Key considerations would include the choice of solvents, reaction temperature, and pressure, as well as the methods for purification of the final product.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidinyl and tetrahydrocinnolinyl moieties, forming various oxidized derivatives.
Reduction: : Reduction reactions may target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: : Nucleophilic substitution reactions can occur, particularly on the aromatic ring, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Typical reagents are hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: : Halogenated benzonitriles react with nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
Oxidized cinnoline and piperidine derivatives.
Primary amines from the reduction of the nitrile group.
Diverse substituted benzonitrile derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of reactions, making it a valuable building block in medicinal chemistry.
Biology
The compound is used in biological research to study its interactions with various enzymes and receptors. It has shown potential in modulating biological pathways, which could be useful in drug discovery.
Medicine
4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile has potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders. Its ability to interact with neurotransmitter systems is of particular interest.
Industry
In industry, the compound can be utilized in the development of advanced materials, including polymers and resins, due to its unique structural properties.
作用机制
The exact mechanism of action of 4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile is still under investigation. it is believed to exert its effects primarily through interaction with specific molecular targets, such as receptors and enzymes involved in signaling pathways. The compound's tetrahydrocinnoline moiety may play a key role in binding to these targets, thereby modulating their activity.
相似化合物的比较
Similar Compounds
4-((4-(((5,6,7,8-Tetrahydroquinolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile.
4-((4-(((5,6,7,8-Tetrahydroisoquinolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile.
4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)propyl)piperidin-1-yl)methyl)benzonitrile.
Uniqueness
What sets 4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
And there you have it. Hope this covers everything you need to know!
属性
IUPAC Name |
4-[[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c23-14-17-5-7-18(8-6-17)15-26-11-9-19(10-12-26)16-27-22-13-20-3-1-2-4-21(20)24-25-22/h5-8,13,19H,1-4,9-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFHLRDFDTUBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-Acetamido-3,4-diacetyloxy-6-[2-(6-ethoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethoxy]oxan-2-yl]methyl acetate](/img/structure/B2688963.png)

![5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B2688965.png)
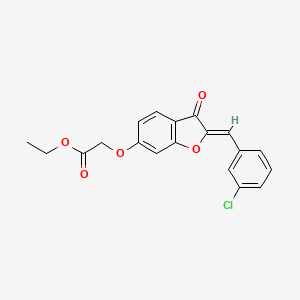
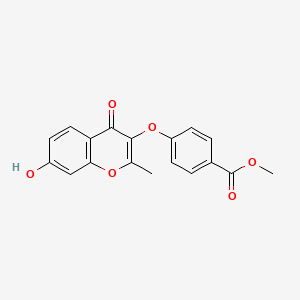
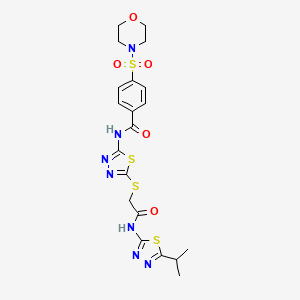
![8-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2688972.png)
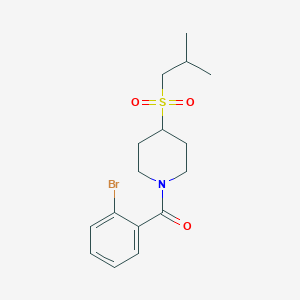
![(3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2688974.png)
![2-Bromo-4-chloro-n-[1-(propan-2-yl)-1h-pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2688975.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2688976.png)
